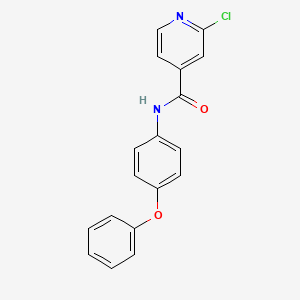![molecular formula C7H7N3O2 B1180052 [Butoxy-(4-nitrobenzoyl)amino] acetate CAS No. 131258-00-9](/img/structure/B1180052.png)
[Butoxy-(4-nitrobenzoyl)amino] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Butoxy-(4-nitrobenzoyl)amino] acetate is a chemical compound with the molecular formula C13H16N2O6 It is known for its unique structure, which includes a butoxy group, a nitrobenzoyl group, and an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Butoxy-(4-nitrobenzoyl)amino] acetate typically involves the reaction of 4-nitrobenzoic acid with butylamine to form the intermediate 4-nitrobenzamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
[Butoxy-(4-nitrobenzoyl)amino] acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Conversion to 4-amino derivatives.
Reduction: Formation of [Butoxy-(4-aminobenzoyl)amino] acetate.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [Butoxy-(4-nitrobenzoyl)amino] acetate is used as a building block for synthesizing more complex molecules.
Biology
Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules .
Medicine
In medicine, this compound is explored for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of [Butoxy-(4-nitrobenzoyl)amino] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further reactions. The acetate moiety can be hydrolyzed to release acetic acid, which may influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
[Butoxy-(4-aminobenzoyl)amino] acetate: A reduced form of the compound with an amino group instead of a nitro group.
[Methoxy-(4-nitrobenzoyl)amino] acetate: Similar structure with a methoxy group instead of a butoxy group.
[Ethoxy-(4-nitrobenzoyl)amino] acetate: Similar structure with an ethoxy group instead of a butoxy group.
Uniqueness
The presence of the butoxy group enhances its solubility and stability compared to similar compounds with shorter alkyl chains .
Properties
CAS No. |
131258-00-9 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
0 |
Synonyms |
Sunphenon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
